molecular formula C9H8N2 B574113 1-(Pyridin-3-yl)cyclopropanecarbonitrile CAS No. 170734-10-8

1-(Pyridin-3-yl)cyclopropanecarbonitrile

Cat. No.: B574113
CAS No.: 170734-10-8
M. Wt: 144.177
InChI Key: LVXJPQLOHFBBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H8N2. It is characterized by a cyclopropane ring attached to a pyridine ring and a nitrile group.

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile typically involves the cyclopropanation of pyridine derivatives. One common method includes the reaction of pyridine with a suitable cyclopropane precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Pyridin-3-yl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved can vary widely, but typically involve binding interactions facilitated by the compound’s unique structure .

Comparison with Similar Compounds

1-(Pyridin-3-yl)cyclopropanecarbonitrile can be compared with other similar compounds such as:

  • 1-(Pyridin-2-yl)cyclopropanecarbonitrile
  • 1-(Pyridin-4-yl)cyclopropanecarbonitrile

These compounds share a similar core structure but differ in the position of the pyridine ring attachment. The unique position of the pyridine ring in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXJPQLOHFBBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663791
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170734-10-8
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.